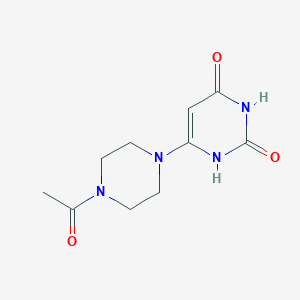
6-(4-acetylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
概要
説明
6-(4-acetylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring fused with a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-acetylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-acetylpiperazine with a suitable pyrimidine precursor under controlled conditions. One common method involves the use of 5-acetyl-4-aminopyrimidines, which are acylated with carboxylic anhydrides or acid chlorides. The reaction is usually carried out under reflux conditions in the presence of a base, such as sodium methoxide in butanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
6-(4-acetylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
科学的研究の応用
6-(4-acetylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the synthesis of other heterocyclic compounds with potential pharmaceutical applications.
作用機序
The mechanism of action of 6-(4-acetylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
類似化合物との比較
Similar Compounds
Pyrazinamide: A first-line anti-tubercular drug with a similar pyrimidine structure.
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with significant biological activity.
Uniqueness
6-(4-acetylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetylpiperazine moiety is particularly noteworthy for its potential interactions with biological targets.
生物活性
6-(4-acetylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention due to its potential therapeutic applications. This compound features a pyrimidine core substituted with an acetylpiperazine moiety, which is believed to enhance its biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an antagonist for certain receptors involved in neurochemical pathways.
Key Mechanisms:
- Receptor Binding : The compound has been shown to exhibit high binding affinity towards specific receptors, including the luteinizing hormone-releasing hormone (LHRH) receptor .
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes, suggesting potential anti-inflammatory properties.
Biological Activities
The compound has been studied for several biological activities:
1. Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the piperazine moiety can enhance anticancer activity through apoptosis induction in cancer cells.
2. Neuroprotective Effects
The neuroprotective properties of this compound are being investigated, particularly in relation to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
3. Anti-inflammatory Properties
The compound's ability to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases. In vitro studies have demonstrated a reduction in inflammation markers when exposed to this compound.
Case Studies and Research Findings
特性
IUPAC Name |
6-(4-acetylpiperazin-1-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-7(15)13-2-4-14(5-3-13)8-6-9(16)12-10(17)11-8/h6H,2-5H2,1H3,(H2,11,12,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOCVPNXBWBEMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















